
4-(Cyclopentylmethoxy)-2-methylaniline
Vue d'ensemble
Description
4-(Cyclopentylmethoxy)-2-methylaniline, also known as 4-CMA, is an organic compound used in various scientific and industrial applications. It is a colorless liquid with a faint aromatic odor, and is a derivative of aniline. 4-CMA is used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the production of polymers, plasticizers, and other materials. In addition, 4-CMA is used as a reagent in organic chemistry and in the production of agrochemicals.
Applications De Recherche Scientifique
Oxidative Processes and Reaction Mechanisms
- Studies have explored the oxidative processes involving similar aniline derivatives, revealing insights into reaction mechanisms that could be pertinent to understanding the reactivity and potential applications of "4-(Cyclopentylmethoxy)-2-methylaniline" in synthetic chemistry and enzymatic reactions. For instance, the oxidative N-dealkylation by enzymes like horseradish peroxidase has been studied, showing the formation of highly reactive intermediates and the subsequent ring fragmentation and cyclization processes (Shaffer, Morton, & Hanzlik, 2001).
Photoredox Catalysis
- The use of photoredox catalysis in the synthesis of heterocyclic compounds involving N-methylanilines has been demonstrated, highlighting methods that could potentially be adapted for the synthesis and functionalization of "4-(Cyclopentylmethoxy)-2-methylaniline" derivatives. This includes the formation of tetrahydroquinolines and other tricyclic heterocycles, which are of significant interest in the development of pharmaceuticals and materials science (Yadav & Yadav, 2017).
Environmental and Analytical Applications
- The development of electrochemical sensors for the detection of environmental pollutants based on the electrochemical properties of aniline derivatives suggests potential applications for "4-(Cyclopentylmethoxy)-2-methylaniline" in environmental monitoring and analysis. Such research points towards the creation of sensitive and selective sensors for various analytes, underscoring the relevance of aniline derivatives in analytical chemistry (Rahemi et al., 2015).
Synthetic Chemistry
- Research on the synthesis of complex organic molecules and the development of novel synthetic routes indicates the importance of aniline derivatives in constructing pharmacologically relevant structures. This includes the synthesis of spiro and bicyclic compounds, which have applications in drug discovery and the development of new materials (Gazvoda et al., 2018).
Propriétés
IUPAC Name |
4-(cyclopentylmethoxy)-2-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-8-12(6-7-13(10)14)15-9-11-4-2-3-5-11/h6-8,11H,2-5,9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOXDNQJNPWHJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CCCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopentylmethoxy)-2-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




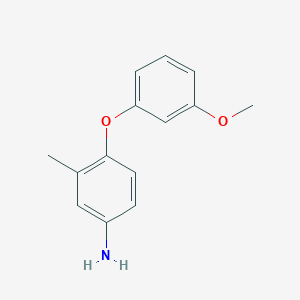
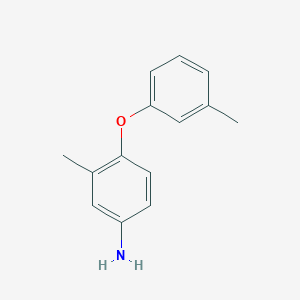


![3-Methyl-4-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3171163.png)

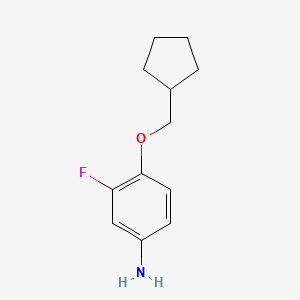
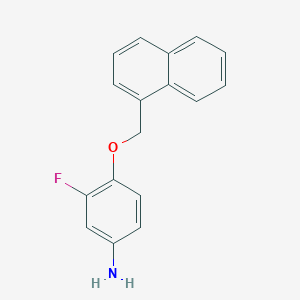
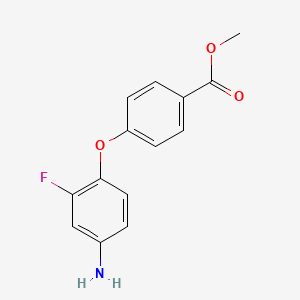

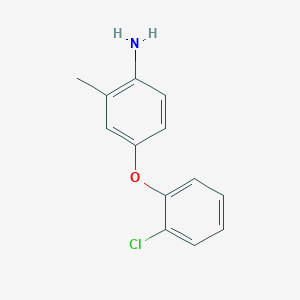
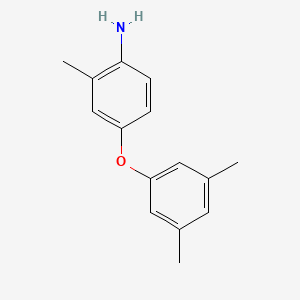
![Methyl 2-[4-(4-amino-3-methylphenoxy)phenyl]-acetate](/img/structure/B3171246.png)